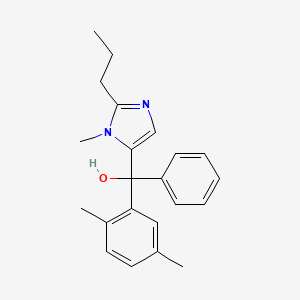![molecular formula C17H22N2O2 B5113340 1-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5113340.png)
1-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol, commonly known as HEPN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
HEPN has been extensively studied for its applications in various fields of scientific research. One of the major applications of HEPN is in the field of medicinal chemistry, where it is used as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. HEPN has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Mechanism of Action
The mechanism of action of HEPN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. HEPN has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
HEPN has been shown to have various biochemical and physiological effects. In vitro studies have shown that HEPN can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. HEPN has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of HEPN is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of HEPN is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on HEPN. One of the major areas of research is the development of HEPN-based drugs for the treatment of various diseases. Another area of research is the synthesis of HEPN derivatives with improved solubility and bioavailability. Furthermore, the use of HEPN as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes is an area of active research.
Conclusion
In conclusion, HEPN is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of HEPN involves the reaction of 1-naphthol with 1-(4-chlorobenzyl)-4-(2-hydroxyethyl)piperazine in the presence of a base. HEPN has been extensively studied for its applications in medicinal chemistry, as a fluorescent probe, and as a ligand for the synthesis of metal complexes. The mechanism of action of HEPN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. HEPN has various biochemical and physiological effects and has several advantages and limitations for lab experiments. The future directions for the research on HEPN include the development of HEPN-based drugs, synthesis of HEPN derivatives, and the use of HEPN as a fluorescent probe and a ligand for metal complexes.
Synthesis Methods
The synthesis of HEPN involves the reaction of 1-naphthol with 1-(4-chlorobenzyl)-4-(2-hydroxyethyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields HEPN as a white solid with a purity of over 99%.
properties
IUPAC Name |
1-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-12-11-18-7-9-19(10-8-18)13-16-15-4-2-1-3-14(15)5-6-17(16)21/h1-6,20-21H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQDFNUALRUAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline](/img/structure/B5113260.png)





![N-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-thiophenesulfonamide](/img/structure/B5113317.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5113318.png)
![1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5113326.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N-1-naphthyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113348.png)
![N~1~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5113355.png)

![N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5113361.png)